1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13798599
Molecular Formula: C17H24BN3O3
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.
![1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC13798599.png)
Specification
Molecular Formula | C17H24BN3O3 |
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Molecular Weight | 329.2 g/mol |
IUPAC Name | 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C17H24BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-12-10-20-21(15(12)19-11-13)14-7-5-6-8-22-14/h9-11,14H,5-8H2,1-4H3 |
Standard InChI Key | PWUFRTQSKRKUET-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C4CCCCO4 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C4CCCCO4 |
Introduction
The compound 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic molecule that combines two important functional groups: the pyrazolo[3,4-b]pyridine scaffold and a boronic ester moiety. This compound is of interest in medicinal chemistry and material science due to its potential applications in drug discovery, catalysis, and organic electronics. Below is a detailed exploration of its structure, synthesis, properties, and potential applications.
Structural Details
Property | Description |
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IUPAC Name | 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine |
Molecular Formula | C14H20B N3O3 |
Molecular Weight | 289.14 g/mol |
Functional Groups | - Pyrazolo[3,4-b]pyridine core |
- Boronic ester (tetramethyl dioxaborolane) | |
- Tetrahydropyran (oxanyl group) |
The presence of the boronic ester group enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the pyrazolo[3,4-b]pyridine framework is a privileged structure in medicinal chemistry for targeting kinases and other enzymes.
Synthesis
The synthesis of this compound typically involves multistep reactions combining heterocyclic frameworks and boronic esters. A general synthetic route may include:
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Formation of the Pyrazolo[3,4-b]pyridine Core:
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This is achieved through cyclization reactions involving pyridine derivatives and hydrazines under acidic or basic conditions.
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Introduction of the Boronic Ester Group:
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The boronic ester is introduced via borylation reactions using reagents like bis(pinacolato)diboron or tetramethyl dioxaborolane under palladium-catalyzed conditions.
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Functionalization with Oxanyl Group:
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The oxanyl group can be added through nucleophilic substitution or alkylation reactions involving tetrahydropyran derivatives.
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Spectroscopic Characterization
To confirm the structure and purity of this compound, a range of analytical techniques are employed:
Technique | Key Observations |
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NMR Spectroscopy | - Distinct chemical shifts for boron-bound carbons and hydrogens in the oxanyl group. |
- Aromatic signals from the pyrazolo[3,4-b]pyridine core. | |
Mass Spectrometry | Molecular ion peak at 289 m/z corresponding to C14H20B N3O3. |
IR Spectroscopy | - B–O stretching vibrations (~1360–1400 cm⁻¹). |
- C=N stretching from the pyrazole ring (~1600 cm⁻¹). |
Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is widely recognized for its bioactivity:
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It acts as a kinase inhibitor in cancer therapy.
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The boronic ester group enhances drug-like properties by enabling reversible covalent interactions with biological targets.
Catalysis
The boronic ester functionality makes this compound suitable for:
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Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
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Organocatalysis due to its electron-deficient nature.
Material Science
This compound may serve as a building block for:
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Organic light-emitting diodes (OLEDs).
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Conductive polymers due to its heteroaromatic structure.
Limitations and Challenges
Despite its potential applications, there are challenges associated with this compound:
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Stability Issues: Boronic esters are prone to hydrolysis under aqueous conditions.
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Synthetic Complexity: Multistep synthesis requires careful optimization to achieve high yields.
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Limited Biological Data: While structurally promising, its specific biological activities remain underexplored.
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